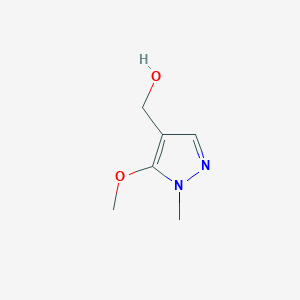
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxy group at position 5, a methyl group at position 1, and a hydroxymethyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or diketone, under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.
Introduction of the hydroxymethyl group: This can be done through a formylation reaction followed by reduction. For example, the formylation of the pyrazole ring using formaldehyde, followed by reduction with a reducing agent like sodium borohydride, can yield the desired hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.
化学反応の分析
Types of Reactions
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Pyrazoline derivatives
Substitution: Various substituted pyrazole derivatives
科学的研究の応用
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s hydroxymethyl group can form hydrogen bonds with target proteins, while the methoxy and methyl groups can interact with hydrophobic pockets, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5-methoxy-1H-pyrazol-4-yl)methanol: Lacks the methyl group at position 1.
(1-methyl-1H-pyrazol-4-yl)methanol: Lacks the methoxy group at position 5.
(5-methoxy-1-methyl-1H-pyrazol-4-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the combination of its methoxy, methyl, and hydroxymethyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
(5-methoxy-1-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(10-2)5(4-9)3-7-8/h3,9H,4H2,1-2H3 |
InChIキー |
GAAIGMGUTRPHKS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


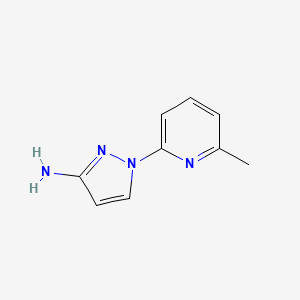
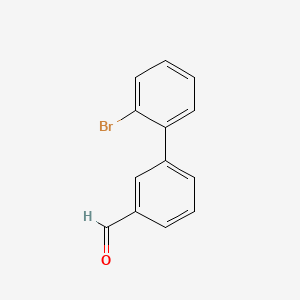

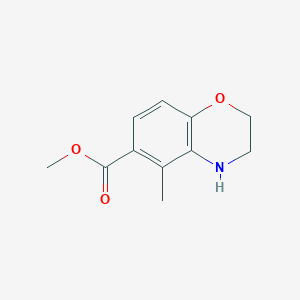
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)

![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)
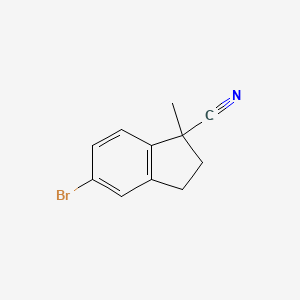
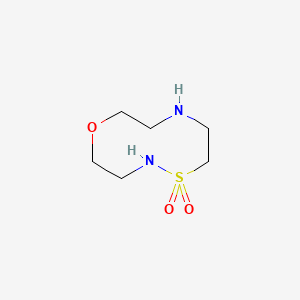
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)


![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
